molecular formula C25H34ClNO2 B11996286 N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride CAS No. 58101-75-0

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride

Cat. No.: B11996286
CAS No.: 58101-75-0
M. Wt: 416.0 g/mol
InChI Key: BUZKGRRRNBXHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C25H34ClNO2 and a molecular weight of 416.008. It is known for its unique structure, which includes pivaloyl groups attached to benzyl moieties, making it a valuable compound in various research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride typically involves the reaction of 4-pivaloylbenzyl chloride with N-methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is unique due to the presence of pivaloyl groups, which impart specific chemical and physical properties. These properties make it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

CAS No.

58101-75-0

Molecular Formula

C25H34ClNO2

Molecular Weight

416.0 g/mol

IUPAC Name

1-[4-[[[4-(2,2-dimethylpropanoyl)phenyl]methyl-methylamino]methyl]phenyl]-2,2-dimethylpropan-1-one;hydrochloride

InChI

InChI=1S/C25H33NO2.ClH/c1-24(2,3)22(27)20-12-8-18(9-13-20)16-26(7)17-19-10-14-21(15-11-19)23(28)25(4,5)6;/h8-15H,16-17H2,1-7H3;1H

InChI Key

BUZKGRRRNBXHML-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C(=O)C(C)(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.